molecular formula C50H68 B127249 Decapreno-|A-carotene CAS No. 5940-03-4

Decapreno-|A-carotene

Cat. No. B127249
CAS RN: 5940-03-4
M. Wt: 669.1 g/mol
InChI Key: ODEVCWAIAJCZRJ-MGJPSJOXSA-N
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Description

Decapreno-β-carotene is a C50 β-carotene that has been identified as a suitable internal standard for the quantification of hydrocarbon carotenoids in raw carrots. Its utility stems from its ability to be commercially synthesized with high purity, making it an excellent candidate for analytical procedures. The compound has been successfully used in high-performance liquid chromatography (HPLC) to separate and quantify carotenoids such as all-trans-α-carotene, all-trans-β-carotene, and their isomers, demonstrating its effectiveness in analytical chemistry applications .

Synthesis Analysis

The synthesis of decapreno-β-carotene involves the creation of an optically active cyclic C20-building block, which is a crucial step in the formation of the C50-carotenoid structure. This synthesis process starts from (-)-β-pinene, indicating that the compound can be derived from naturally occurring organic substances. The synthesis of decapreno-β-carotene is part of a broader category of C45- and C50-carotenoids, which are significant due to their optical activity and potential applications in various fields .

Molecular Structure Analysis

Decapreno-β-carotene's molecular structure is characterized by a long chain of conjugated double bonds, which is typical of carotenoids. This structure is responsible for its color and its ability to act as an antioxidant. The specific structure of decapreno-β-carotene has been identified through various spectroscopic methods, including electronic absorption, infrared, proton magnetic resonance, and mass spectrometries. These techniques have allowed for a detailed understanding of the compound's molecular characteristics .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving decapreno-β-carotene, carotenoids, in general, are known to participate in various chemical processes. These can include reactions with singlet oxygen, leading to their role as antioxidants, and isomerization, which can affect their color and bioavailability. The analysis of decapreno-β-carotene's chemical behavior would likely focus on its interactions with other molecules and its stability under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of decapreno-β-carotene are inferred from its use as an internal standard in HPLC. Its stability and purity are crucial for its role in quantification methods. The compound's solubility, absorption spectrum, and reactivity with other chemical species would be key factors in its application in chromatography and other analytical techniques. The precise physical and chemical properties would be determined through empirical studies and would be essential for its effective use in research and industry .

Scientific Research Applications

1. Quantification of Hydrocarbon Carotenoids

Decapreno-β-carotene has been utilized as an internal standard in the quantification of hydrocarbon carotenoids extracted from raw carrots. It is a C50 β-carotene that fulfills most internal standard requirements and can be synthesized with high purity. High-performance liquid chromatography (HPLC) was used to separate and quantitatively determine hydrocarbon carotenoids in carrots, yielding similar values for α- and β-carotene as obtained from standards alone (Khachik & Beecher, 1985).

2. Study of Excited State Dynamics in Carotenoids

Decapreno-β-carotene has been studied to understand the intramolecular relaxation processes within long carotenoids. Using amplified pulses and transient absorption spectroscopy, the dynamics of excited states were probed, revealing insights into decay time constants and the excited state absorption due to the S1→Sn transition (Andersson & Gillbro, 1995).

3. Understanding Carotenoid Pigmentation in Microorganisms

Research on the yellow-pigmented Cellulomonas biazotea identified decapreno carotenoid as a principal compound, contributing to the understanding of microbial pigmentation. The structural characterization of this carotenoid helps in comprehending the biochemical pathways in microorganisms (Weeks, Montes, & Andrewes, 1980).

4. Exploration of Carotenoid-Based Soliton Theory

Decapreno-β-carotene, along with other long polyenes, was synthesized to study its relation to soliton theory. This research explored the formation of cations from these carotenoids, contributing to understanding the charge delocalization and interactions in linear polyenes (Kildahl-Andersen, Anthonsen, & Liaaen-Jensen, 2007).

5. Investigation of Carotenoid Excited States via Spectroscopy

Decapreno-β-carotene was part of a study on carotenoids' excited states using resonance Raman and electronic absorption spectra. This research contributed to understanding the ground-state spectra and frequency shifts in carotenoid molecules upon excitation, enhancing knowledge of their molecular dynamics (Dallinger, Farquharson, Woodruff, & Rodgers, 1981).

6. Biosynthetic Pathway Analysis in Corynebacterium glutamicum

The biosynthetic pathway leading to decaprenoxanthin diglucoside in Corynebacterium glutamicum was studied, revealing new insights into carotenoid formation and its intermediates. This research contributes significantly to understanding microbial biosynthesis of carotenoids (Krubasik et al., 2001).

7. Carotenoid Interaction with Metals

A study on β-carotene, a structurally related compound, demonstrated its ability to align metal atoms, forming metallo-carotenoid complexes. This research opens up possibilities for understanding and utilizing carotenoids in metal-binding applications (Horiuchi et al., 2015).

8. Functional Analysis of Carotenoid Synthesis Genes

Research on Corynebacterium glutamicum highlighted the genetic mechanisms involved in the synthesis of decaprenoxanthin, a related C50 carotenoid. This study enhances the understanding of the genetic basis of carotenoid formation in bacteria (Krubasik, Kobayashi, & Sandmann, 2001).

Future Directions

Carotenoids, including Decapreno-β-carotene, continue to be a subject of research due to their essential biological functions in both plants and animals . Future research areas include further understanding of carotenoid metabolism, regulation of carotenoid accumulation, and the agricultural and horticultural application of carotenoids .

properties

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEVCWAIAJCZRJ-MGJPSJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decapreno-|A-carotene

CAS RN

5940-03-4
Record name Decapreno-beta-carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,500
Citations
F Khachik, GR Beecher - Journal of Chromatography A, 1985 - Elsevier
… The standard solutions for acarotene were similarly prepared by mixing I-3-ml aliquots of this compound with 5 ml of the internal standard solution into separate lo-ml volumetric flasks. …
Number of citations: 26 www.sciencedirect.com
B Nagendran, UR Unnithan, YM Choo… - Food and nutrition …, 2000 - journals.sagepub.com
A novel process involving pretreatment of crude palm oil, followed by deacidification and deodorization using molecular distillation, can be used to produce a carotene-rich refined …
Number of citations: 228 journals.sagepub.com
S Horiuchi, Y Tachibana, M Yamashita… - Nature …, 2015 - nature.com
Carotenes are naturally abundant unsaturated hydrocarbon pigments, and their fascinating physical and chemical properties have been studied intensively not only for better …
Number of citations: 62 www.nature.com
J Breitenbach, A Vioque, G Sandmann - … für Naturforschung C, 2001 - degruyter.com
… sequence from phytoene to all-E lycopene changed to a more complex process involving three individual enzymes, a novel phytoene and £carotene desaturase as well as a carotene …
Number of citations: 81 www.degruyter.com
GK Ramachandran, JK Tomfohr, J Li… - The Journal of …, 2003 - ACS Publications
Using a recently developed method for tethering gold contacts to single molecules, we have measured current versus voltage (I−V) data for single carotenedithiol molecules with a total …
Number of citations: 141 pubs.acs.org
PA Liddell, D Kuciauskas, JP Sumida… - Journal of the …, 1997 - ACS Publications
A molecular triad consisting of a diarylporphyrin (P) covalently linked to a carotenoid polyene (C) and a fullerene (C 60 ) has been prepared and studied using time-resolved …
Number of citations: 477 pubs.acs.org
G Kodis, PA Liddell, AL Moore… - Journal of physical …, 2004 - Wiley Online Library
A new photosynthetic reaction center mimic consisting of a porphyrin (P) linked to both a fullerene electron acceptor (C 60 ) and a carotenoid secondary electron donor (C) was …
Number of citations: 134 onlinelibrary.wiley.com
MW Hinds, LN KOLONEL, JH HANKIN… - American journal of …, 1984 - academic.oup.com
… We believe our failure to find an effect of vitamin A/carotene in females, or an effect of … vitamin A/carotene in males. If any bias were operating to produce a spurious vitamin A/carotene-…
Number of citations: 245 academic.oup.com
JC Valmalette, A Dombrovsky, P Brat, C Mertz… - Scientific Reports, 2012 - nature.com
A singular adaptive phenotype of a parthenogenetic insect species (Acyrthosiphon pisum) was selected in cold conditions and is characterized by a remarkable apparition of a greenish …
Number of citations: 70 www.nature.com
FJ Jiménez‐Jiménez, JA Molina… - European Journal of …, 1999 - Wiley Online Library
… The precursors of vitamin A (retinol), ß- and a-carotene, and vitamin A itself might act as … The aim of this study was to assess the serum levels of ß- and a-carotene, and of retinol in …
Number of citations: 92 onlinelibrary.wiley.com

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